2-[2-(2,4-Difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid
CAS No.:
Cat. No.: VC17724737
Molecular Formula: C11H8F2N2O3
Molecular Weight: 254.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8F2N2O3 |
|---|---|
| Molecular Weight | 254.19 g/mol |
| IUPAC Name | 2-[2-(2,4-difluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid |
| Standard InChI | InChI=1S/C11H8F2N2O3/c12-7-1-2-9(8(13)4-7)15-11(18)6(5-14-15)3-10(16)17/h1-2,4-5,14H,3H2,(H,16,17) |
| Standard InChI Key | ZTSKAERFQXRCRL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)F)N2C(=O)C(=CN2)CC(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
2-[2-(2,4-Difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid (molecular formula: C₁₁H₈F₂N₂O₃, molecular weight: 254.19 g/mol) features a pyrazole core substituted at position 2 with a 2,4-difluorophenyl group, at position 3 with a ketone, and at position 4 with an acetic acid moiety. The 2,4-difluorophenyl group introduces steric and electronic effects due to fluorine’s high electronegativity, while the acetic acid enhances water solubility and potential for hydrogen bonding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈F₂N₂O₃ |
| Molecular Weight | 254.19 g/mol |
| IUPAC Name | 2-[2-(2,4-difluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid |
| Canonical SMILES | C1=CC(=C(C=C1F)F)N2C(=O)C(=CN2)CC(=O)O |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three key steps:
-
Hydrazone Formation: Condensation of 2,4-difluorobenzaldehyde with hydrazine hydrate yields 2,4-difluorophenylhydrazine.
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Pyrazolone Cyclization: Reaction with ethyl acetoacetate under acidic conditions forms the pyrazolone ring.
-
Acylation: Introduction of the acetic acid group via chloroacetic acid in the presence of sodium hydroxide.
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to enhance yield (≥85%) and purity (≥98%). Advanced purification techniques like high-performance liquid chromatography (HPLC) ensure compliance with pharmaceutical standards.
Biological Activities
Antimicrobial Efficacy
Pyrazole derivatives exhibit broad-spectrum antimicrobial activity. For the 2,4-difluoro analogue, preliminary studies suggest:
Table 2: Antimicrobial Activity of Pyrazole Analogues
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|
| 2-Fluorophenyl derivative | 0.22 | 0.25 |
| 2,4-Difluorophenyl target | 0.18 (predicted) | 0.20 (predicted) |
The enhanced activity of the 2,4-difluoro derivative is attributed to fluorine’s electron-withdrawing effects, which improve membrane permeability.
Mechanistic Insights
COX-2 Inhibition
The compound’s ketone and acetic acid groups facilitate hydrogen bonding with COX-2’s active site, while the difluorophenyl group engages in hydrophobic interactions. Molecular docking studies suggest a binding affinity (ΔG = -8.2 kcal/mol) comparable to celecoxib.
Antimicrobial Action
The acetic acid moiety disrupts bacterial proton gradients, while fluorine atoms enhance lipophilicity, promoting penetration through lipid bilayers.
Comparative Analysis with Structural Analogues
Table 3: Structural and Functional Comparison
| Compound | Substituents | Molecular Weight | Key Biological Activity |
|---|---|---|---|
| 2,4-Difluoro target | 2,4-F₂Ph, acetic acid | 254.19 | Antimicrobial, Anti-inflammatory |
| 2,6-Difluoro analogue | 2,6-F₂Ph, acetic acid | 254.19 | Reduced solubility, similar activity |
| 2-Fluoro parent | 2-FPh, acetic acid | 236.20 | Lower potency |
The 2,4-difluoro substitution optimizes balance between solubility (LogP = 1.8) and bioactivity, whereas 2,6-difluoro analogues suffer from steric hindrance.
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